Trifluoromethionine
Overview
Description
Trifluoromethionine is a halogenated analogue of methionine, an essential amino acid. It is characterized by the substitution of the methyl group in methionine with a trifluoromethyl group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethionine can be synthesized through several chemical routes. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into methionine or its derivatives. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include this compound sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
Trifluoromethionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is used to investigate protein structure and function, as it can be incorporated into proteins to study their dynamics and interactions.
Medicine: this compound has shown potential as an antimicrobial agent against anaerobic bacteria and parasitic protozoa.
Mechanism of Action
Trifluoromethionine exerts its effects primarily through its interaction with methionine γ-lyase, an enzyme found in many anaerobic microorganisms. The compound is converted by the enzyme into toxic products, such as α-ketobutyrate, ammonia, and methanethiol, which disrupt cellular processes and lead to cell death. This mechanism makes this compound a promising candidate for the development of new antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trifluoromethionine include:
- Trifluoromethylcysteine
- Fluoroalkylhomocysteines
- Fluoroalkylcysteines
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability, lipophilicity, and ability to interact with specific enzymes, making it a valuable tool in various research and industrial applications .
Biological Activity
Trifluoromethionine (TFMET) is a fluorinated analogue of the amino acid methionine, developed as a prodrug targeting anaerobic pathogens that express methionine γ-lyase. This article explores TFMET’s biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
TFMET is activated by methionine γ-lyase, an enzyme found in many anaerobic microorganisms but absent in mammals. Upon activation, TFMET undergoes an α,γ-elimination reaction to produce trifluoromethanethiol (CF₃SH), which is unstable and decomposes into carbonothionic difluoride (CSF₂), a potent cross-linker that can lead to cellular toxicity in pathogens while sparing mammalian cells . This selective toxicity makes TFMET a promising candidate for treating infections caused by anaerobic pathogens.
In Vitro Studies
In vitro studies have demonstrated TFMET's high toxicity against various anaerobic microorganisms:
- Trichomonas vaginalis : TFMET exhibited lethal effects at concentrations of 5 μg/ml or higher, killing all cells within 24 hours .
- Escherichia coli : Strains expressing trichomonad methionine γ-lyase were also susceptible to TFMET .
- Other Anaerobes : The compound showed efficacy against Pseudomonas putida and Clostridium pasteurianum, both of which possess high methionine γ-lyase activity .
In Vivo Studies
In vivo experiments using murine models for trichomoniasis indicated that a single dose of TFMET effectively prevented lesion formation in 83% of infected mice. In contrast, metronidazole, a standard treatment, required multiple doses to achieve similar results .
Resistance Mechanisms
Research has identified mechanisms by which some organisms develop resistance to TFMET. For instance, Entamoeba histolytica exhibits resistance through downregulation of the methionine γ-lyase gene (EhMGL) and upregulation of other genes such as EhBspA1, which appears to confer partial resistance . Understanding these mechanisms is crucial for developing derivatives of TFMET that minimize the potential for resistance.
Comparative Efficacy Table
Pathogen | In Vitro Efficacy (μg/ml) | In Vivo Efficacy |
---|---|---|
Trichomonas vaginalis | 5 | High (83% lesion prevention) |
Escherichia coli | Variable (dependent on gene expression) | Not tested |
Pseudomonas putida | Effective | Not tested |
Clostridium pasteurianum | Effective | Not tested |
Case Studies
- Trichomoniasis Treatment : A study demonstrated that TFMET could serve as an effective treatment for trichomoniasis due to its selective toxicity towards T. vaginalis while sparing mammalian cells .
- Resistance in E. histolytica : Another study explored the genetic basis for resistance in E. histolytica, revealing that specific gene expressions play a critical role in the organism's survival against TFMET exposure .
Properties
IUPAC Name |
(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLTSVBCXYTQK-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC(F)(F)F)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962362 | |
Record name | Trifluoromethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-52-3, 4220-05-7 | |
Record name | S-(Trifluoromethyl)-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUOROMETHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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